1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of significant interest in the field of scientific research due to its unique chemical structure and potential applications. This compound features a benzhydryl group, a thiophene ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole-thiophene intermediate with benzhydryl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where the phenyl rings can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-Benzhydryl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(5-(thiophen-2-yl)pyridin-3-yl)methyl)urea: This compound features a pyridine ring instead of an oxadiazole ring, which may result in different chemical properties and biological activities.
1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea:
Properties
IUPAC Name |
1-benzhydryl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(22-20-24-23-18(26-20)16-12-7-13-27-16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H2,21,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUUYAHBQDOXKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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